2,6-Dichloro-4-methoxy-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-4-methoxy-3-methylpyridine can be synthesized through multiple routes. One common method involves the reaction of 2,6-dichloro-4-nitropyridine with methanol in the presence of potassium carbonate under microwave heating at 70°C for 25 minutes. The reaction mixture is then diluted with methanol, and the product is extracted using ethyl acetate and dried over sodium sulfate .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of aminopyridines.
Scientific Research Applications
2,6-Dichloro-4-methoxy-3-methylpyridine is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-methoxy-3-methylpyridine depends on its application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloropyridine
- 2,6-Dichloro-3-methylpyridine
- 4,6-Dichloro-3-methoxy-2-methylpyridine
Uniqueness
2,6-Dichloro-4-methoxy-3-methylpyridine is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable intermediate in the synthesis of compounds with specific pharmacological properties .
Properties
Molecular Formula |
C7H7Cl2NO |
---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
2,6-dichloro-4-methoxy-3-methylpyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-4-5(11-2)3-6(8)10-7(4)9/h3H,1-2H3 |
InChI Key |
CYUUQWPXGYDAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.